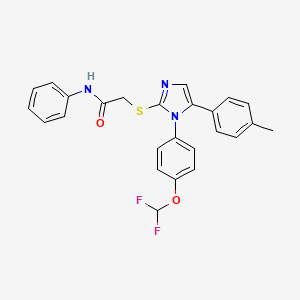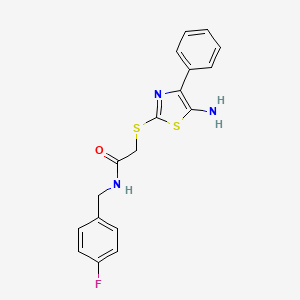
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. In cancer cells, this compound X has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. In infectious diseases, this compound X has been shown to inhibit the activity of various enzymes and proteins involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound X has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In infectious diseases, this compound X has been shown to inhibit the growth of various fungi and bacteria. In neurological disorders, this compound X has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X is its potential as a multi-targeted agent, which can act on various enzymes and proteins involved in different pathways. This makes it a promising candidate for combination therapy in cancer and infectious disease treatment. However, one of the limitations of this compound X is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its purity and yield. Additionally, more studies are needed to evaluate its efficacy and safety in vivo, as well as its potential for clinical applications. Furthermore, the development of prodrug derivatives or nanocarrier systems may improve its solubility and bioavailability.
合成法
Compound X can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with thioamide, followed by the addition of phenylisothiocyanate and subsequent reaction with 2-aminothiazole. The final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
Compound X has been studied for its potential applications in various fields such as cancer research, infectious disease treatment, and neurological disorders. In cancer research, 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X has shown promising results in inhibiting the growth of various cancer cell lines including lung, breast, and prostate cancer cells. In infectious disease treatment, this compound X has been shown to have antifungal and antibacterial properties. In neurological disorders, this compound X has shown potential as a neuroprotective agent.
特性
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-8-6-12(7-9-14)10-21-15(23)11-24-18-22-16(17(20)25-18)13-4-2-1-3-5-13/h1-9H,10-11,20H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUAJRLBAMWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

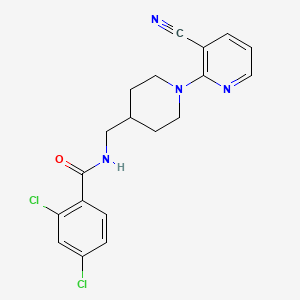
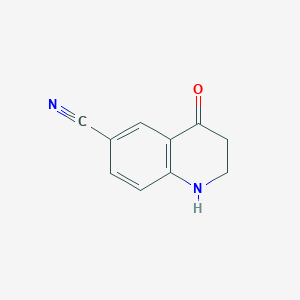
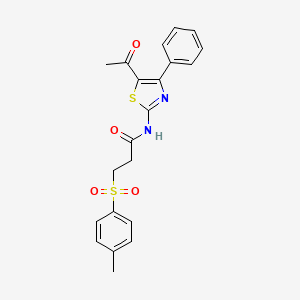

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)
![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)
